molecular formula C14H25NO B2475355 2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine CAS No. 695191-74-3

2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine

Cat. No.: B2475355
CAS No.: 695191-74-3
M. Wt: 223.36
InChI Key: CWJVYUABPMAAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine typically involves the reaction of adamantanol with 2-chloro-1,1-dimethylethylamine under basic conditions. The reaction proceeds through the formation of an intermediate adamantyl ether, which is then converted to the desired amine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups, such as amides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Adamantanone derivatives.

    Reduction: Amides or other reduced forms of the amine group.

    Substitution: Various substituted adamantane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly for its antiviral and anticancer properties.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety can enhance the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanamine: Another adamantane derivative with similar structural properties but different functional groups.

    2-(Adamantan-1-yl)-ethanol: A related compound with an alcohol group instead of an amine.

    Adamantanone: An oxidized form of adamantane with a ketone functional group.

Uniqueness

2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine is unique due to its combination of the adamantane moiety with an amine group, providing a balance of stability and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(1-adamantyloxy)-2-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO/c1-13(2,15)9-16-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,3-9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJVYUABPMAAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC12CC3CC(C1)CC(C3)C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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